molecular formula C8H10FNO B1380217 1-(5-Fluoropyridin-2-yl)propan-1-ol CAS No. 1536676-32-0

1-(5-Fluoropyridin-2-yl)propan-1-ol

Cat. No.: B1380217
CAS No.: 1536676-32-0
M. Wt: 155.17 g/mol
InChI Key: IPOYHWZGUHRFQE-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)propan-1-ol is a chemical compound with the molecular formula C₈H₁₀FNO and a molecular weight of 155.17 g/mol It is characterized by the presence of a fluorine atom on the pyridine ring and a hydroxyl group on the propyl chain

Preparation Methods

The synthesis of 1-(5-Fluoropyridin-2-yl)propan-1-ol typically involves the reaction of 5-fluoropyridine with propanal in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH₄) as the reducing agent under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

1-(5-Fluoropyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (S_NAr) can be carried out using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its fluorinated pyridine ring is of particular interest in the design of enzyme inhibitors.

    Industry: Used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring can enhance binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-(5-Fluoropyridin-2-yl)propan-1-ol can be compared with other similar compounds, such as:

    1-(4-Fluoropyridin-2-yl)propan-1-ol: Similar structure but with the fluorine atom at the 4-position of the pyridine ring. This positional isomer may exhibit different chemical reactivity and biological activity.

    1-(5-Chloropyridin-2-yl)propan-1-ol: Chlorine atom instead of fluorine. Chlorinated analogs often have different physicochemical properties and may interact differently with biological targets.

    1-(5-Methylpyridin-2-yl)propan-1-ol: Methyl group instead of fluorine. Methylated analogs can provide insights into the role of electronic and steric effects on the compound’s behavior.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties in distinct ways.

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5,8,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOYHWZGUHRFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536676-32-0
Record name 1-(5-fluoropyridin-2-yl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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